molecular formula C21H40O2 B8260481 Methyl cis-5-eicosenoate

Methyl cis-5-eicosenoate

Cat. No.: B8260481
M. Wt: 324.5 g/mol
InChI Key: DCELZGFMHKOOJH-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cis-5-eicosenoate: is a fatty acid methyl ester with the molecular formula C21H40O2 . It is derived from eicosenoic acid, a monounsaturated fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cis-5-eicosenoate can be synthesized from cis-5-eicosenoic acid through esterification. The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: Industrial production of this compound often involves the use of olefin metathesis reactions. These reactions utilize catalysts such as Grubbs’ catalysts to facilitate the conversion of unsaturated fatty acids into their corresponding methyl esters .

Chemical Reactions Analysis

Types of Reactions: Methyl cis-5-eicosenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Eicosenoic acid, various oxidized derivatives.

    Reduction: Methyl eicosanoate.

    Substitution: Amides, other esters.

Scientific Research Applications

Chemistry: Methyl cis-5-eicosenoate is used as a standard in gas chromatography and mass spectrometry for the identification and quantification of fatty acids. It is also employed in the synthesis of various chemical intermediates through olefin metathesis reactions .

Biology: In biological research, this compound is used to study the metabolism of fatty acids and their role in cellular processes. It serves as a model compound for investigating the enzymatic pathways involved in fatty acid metabolism .

Medicine: Its properties as a fatty acid ester make it suitable for encapsulating hydrophobic drugs .

Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and bio-based polymers. Its renewable nature and biodegradability make it an attractive alternative to petroleum-based chemicals .

Mechanism of Action

The mechanism of action of methyl cis-5-eicosenoate primarily involves its role as a fatty acid ester. In biological systems, it can be hydrolyzed by esterases to release eicosenoic acid, which can then participate in various metabolic pathways. The double bond in the cis-5 position also makes it a target for enzymatic desaturation and elongation reactions, leading to the formation of longer-chain polyunsaturated fatty acids .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and pathways that are not accessible to other similar compounds .

Properties

IUPAC Name

methyl (Z)-icos-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h16-17H,3-15,18-20H2,1-2H3/b17-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCELZGFMHKOOJH-MSUUIHNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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